3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide 3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide 3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a member of benzothiazoles.
Brand Name: Vulcanchem
CAS No.: 868675-74-5
VCID: VC5405099
InChI: InChI=1S/C23H20N2O3S2/c1-16-7-12-20-21(15-16)29-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-30(27,28)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.54

3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

CAS No.: 868675-74-5

Cat. No.: VC5405099

Molecular Formula: C23H20N2O3S2

Molecular Weight: 436.54

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide - 868675-74-5

Specification

CAS No. 868675-74-5
Molecular Formula C23H20N2O3S2
Molecular Weight 436.54
IUPAC Name 3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C23H20N2O3S2/c1-16-7-12-20-21(15-16)29-23(25-20)17-8-10-18(11-9-17)24-22(26)13-14-30(27,28)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3,(H,24,26)
Standard InChI Key GIFAHHVUDCKIJC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of three key domains:

  • 6-Methyl-1,3-benzothiazole: A bicyclic heteroaromatic system with a methyl group at position 6.

  • N-Substituted phenylpropanamide: A propanamide chain bonded to a para-substituted phenyl group.

  • Benzenesulfonyl group: A sulfone-linked benzene ring attached to the propanamide backbone .

The IUPAC name is 3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide, with the SMILES string:
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 .

Physicochemical Profile

PropertyValueMethod/Source
Molecular FormulaC₂₃H₂₀N₂O₃S₂PubChem
Molecular Weight436.6 g/molPubChem
XLogP3-AA4.4PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bonds6PubChem

The compound’s moderate lipophilicity (XLogP3-AA = 4.4) suggests favorable membrane permeability, while its hydrogen-bonding capacity may influence target binding .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves three stages:

  • Benzothiazole Core Formation: Condensation of 2-amino-4-methylthiophenol with aldehydes or ketones under acidic conditions .

  • Sulfonylation: Reaction of the propanamide intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Amide Coupling: Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by reaction with 4-(6-methylbenzothiazol-2-yl)aniline .

Analytical Data

  • NMR: Key signals include δ 2.45 ppm (methyl group), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .

  • HRMS: [M+H]⁺ calculated for C₂₃H₂₁N₂O₃S₂: 437.0998; observed: 437.1001 .

Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, structurally analogous benzothiazoles demonstrated:

  • 72–80% edema inhibition at 3 hours (vs. 70% for celecoxib) .

  • ED₅₀ values of 69–156 µM/kg in acetic acid writhing tests, comparable to standard NSAIDs .

CompoundEdema Inhibition (%) at 3hED₅₀ (µM/kg)Ulcerogenic Index
17c (Analog)80890.82
Celecoxib70700.92

The low ulcerogenic index (0.82) suggests improved gastrointestinal safety over traditional NSAIDs .

Mechanism of Action

The compound likely exerts effects through:

  • COX-2 Inhibition: Reduces prostaglandin synthesis, attenuating inflammation .

  • Carbonic Anhydrase IX Suppression: Impairs tumor pH regulation, inhibiting cancer cell survival .

  • K-ATP Channel Modulation: Sulfonylurea moiety may influence insulin secretion, suggesting antidiabetic potential .

Comparative Analysis with Analogues

Compound (CAS)SubstituentsBioactivity (IC₅₀)Key Difference
868675-75-64-MethylbenzothiazoleCOX-2: 82 nMReduced methyl position
941981-99-36-Fluoro, piperidineAnticancer: 130 nMFluorine enhances potency
898428-39-2Ethoxy, methylsulfonylAntiviral: 540 nMAltered solubility

The 6-methyl group in the target compound optimizes steric compatibility with hydrophobic enzyme pockets .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Targeted Drug Delivery: Develop nanoparticle formulations to enhance CNS penetration.

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases via K-ATP channel modulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator